

# Application of 2,3-Dichlorobiphenyl in Neurotoxicity Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2,3-Dichlorobiphenyl

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## Introduction

**2,3-Dichlorobiphenyl** (PCB 11) is a non-legacy polychlorinated biphenyl congener that has been increasingly detected in environmental and human samples.<sup>[1][2]</sup> Unlike legacy PCBs, PCB 11 is not a component of commercial Aroclor mixtures but is a byproduct of pigment production.<sup>[1]</sup> Emerging evidence indicates that PCB 11 is a developmental neurotoxicant, capable of altering neuronal morphology at environmentally relevant concentrations.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for studying the neurotoxic effects of **2,3-dichlorobiphenyl**, with a focus on its impact on neuronal development and the underlying signaling pathways.

## Data Presentation: Neurotoxic Effects of 2,3-Dichlorobiphenyl (PCB 11) and its Metabolites

The following table summarizes the quantitative data from studies investigating the effects of PCB 11 and its primary metabolites, 4-OH-PCB 11 and 4-PCB 11-Sulfate, on neuronal morphology. These studies utilized primary rat cortical and hippocampal neurons.

Compound	Cell Type	Exposure Duration	Concentration Range	Endpoint Measured	Observed Effect	Reference
2,3-Dichlorobiphenyl (PCB 11)	Primary Rat Cortical Neurons	48 hours	1 fM - 1 $\mu$ M	Dendritic Arborization (Number of dendritic tips)	Significant increase at 1 fM, 1 pM, and 1 nM	[2]
Primary Rat Cortical Neurons	48 hours	100 fM - 100 nM	Axonal Growth (Total axonal length)	Significant increase (15-35%)	[2]	
Primary Rat Hippocampal Neurons	48 hours	1 fM - 1 $\mu$ M	Dendritic Arborization	Significant increase	[2]	
Primary Rat Hippocampal Neurons	48 hours	1 aM - 1 $\mu$ M	Axonal Growth	Significant increase	[2]	
4-OH-PCB 11	Primary Rat Cortical Neurons	48 hours	1 aM - 1 $\mu$ M	Dendritic Arborization	Significant increase	[2]
Primary Rat Cortical Neurons	48 hours	1 aM - 1 $\mu$ M	Axonal Growth	Significant increase	[2]	
Primary Rat Hippocampal Neurons	48 hours	1 aM - 1 $\mu$ M	Dendritic Arborization	Significant increase	[2]	

Primary Rat Hippocampal Neurons	48 hours	1 aM - 1 μM	Axonal Growth	Significant increase	[2]	
4-PCB 11-Sulfate	Primary Rat Cortical Neurons	48 hours	1 aM - 1 μM	Dendritic Arborization	Significant increase	[2]
Primary Rat Cortical Neurons	48 hours	1 aM - 1 μM	Axonal Growth	Significant increase	[2]	
Primary Rat Hippocampal Neurons	48 hours	1 aM - 1 μM	Dendritic Arborization	Significant increase	[2]	
Primary Rat Hippocampal Neurons	48 hours	1 aM - 1 μM	Axonal Growth	Significant increase	[2]	

## Experimental Protocols

### Protocol 1: Primary Cortical Neuron Culture for Neurotoxicity Assessment

This protocol details the procedure for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat pups for subsequent neurotoxicity assays.

Materials:

- Timed-pregnant Sprague-Dawley rat (E18)
- Hibernate-E medium (Thermo Fisher Scientific)

- Papain (Worthington Biochemical)
- DNase I (Sigma-Aldrich)
- Neurobasal Plus Medium (Thermo Fisher Scientific)
- B-27 Plus Supplement (Thermo Fisher Scientific)
- GlutaMAX Supplement (Thermo Fisher Scientific)
- Penicillin-Streptomycin (Thermo Fisher Scientific)
- Poly-D-lysine (PDL) coated culture plates/coverslips
- Sterile dissection tools
- 15 mL and 50 mL conical tubes
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
- Dissect the uterine horns and transfer the embryos to a sterile petri dish containing ice-cold Hibernate-E medium.
- Isolate the cortices from the embryonic brains under a dissecting microscope.
- Transfer the cortices to a 15 mL conical tube containing 5 mL of a pre-warmed papain solution (20 units/mL in Hibernate-E with 100 U/mL DNase I).
- Incubate at 37°C for 20-30 minutes, gently inverting the tube every 5 minutes.
- Stop the enzymatic digestion by adding 5 mL of Hibernate-E medium containing serum.

- Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in complete Neurobasal Plus medium (supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin).
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons onto PDL-coated culture vessels at the desired density (e.g.,  $1 \times 10^5$  cells/well for a 48-well plate for morphometric analysis).[3]
- Incubate the cultures at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Perform a half-media change every 2-3 days.

## Protocol 2: 2,3-Dichlorobiphenyl Exposure and Neuronal Morphometric Analysis

This protocol describes the exposure of primary cortical neurons to **2,3-dichlorobiphenyl** and the subsequent analysis of dendritic and axonal morphology.

Materials:

- Primary cortical neuron cultures (prepared as in Protocol 1)
- **2,3-Dichlorobiphenyl** (PCB 11) stock solution in DMSO
- Complete Neurobasal Plus medium
- 4% Paraformaldehyde (PFA) in PBS
- Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
- Primary antibodies: anti-Microtubule-Associated Protein 2 (MAP2) for dendrites, anti-Tau for axons.

- Fluorescently-labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Fluorescence microscope with imaging software
- ImageJ/Fiji software with NeuronJ plugin

#### Procedure:

- On day in vitro (DIV) 5, treat the primary neuron cultures with various concentrations of PCB 11 (e.g., 1 fM to 1  $\mu$ M) or vehicle (DMSO) by adding the compounds to the culture medium. The final DMSO concentration should not exceed 0.1%.
- Incubate the cultures for 48 hours at 37°C and 5% CO<sub>2</sub>.
- After the exposure period, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize and block the cells with blocking solution for 1 hour at room temperature.
- Incubate the cells with primary antibodies (e.g., chicken anti-MAP2 and rabbit anti-Tau) diluted in blocking solution overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the appropriate fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides with an anti-fade mounting medium.
- Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields per condition.

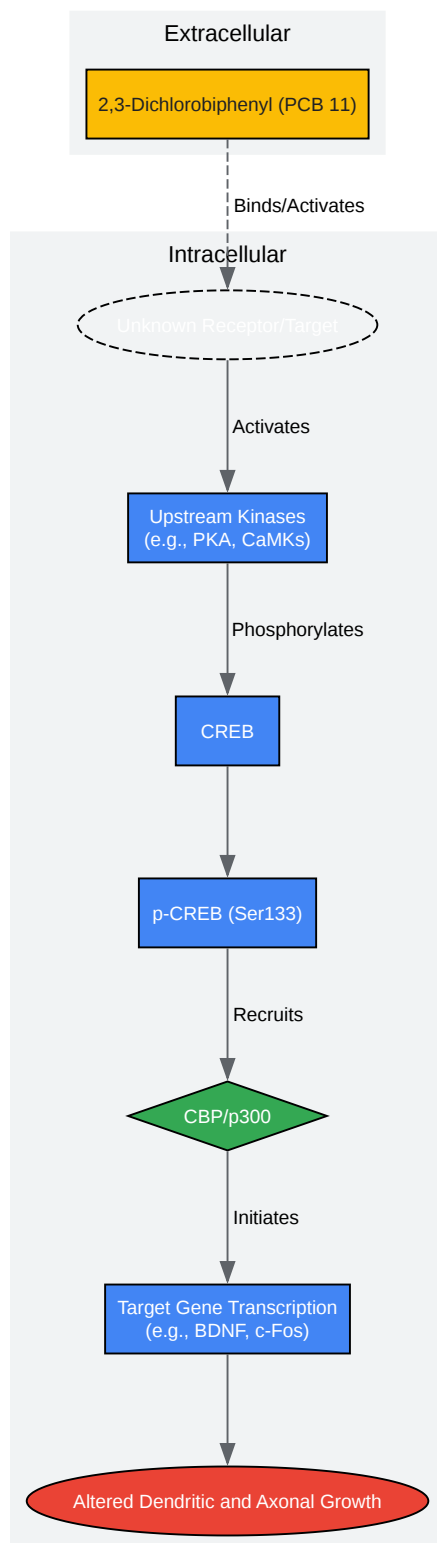
- Morphometric Analysis using ImageJ/Fiji:
  - Open the acquired images in ImageJ/Fiji.
  - Use the NeuronJ plugin to trace the dendrites (MAP2-positive) and axons (Tau-positive) of individual neurons.[\[4\]](#)
  - Quantify parameters such as the total dendritic length, number of primary dendrites, number of dendritic branches, and total axonal length.[\[4\]](#)
  - Perform statistical analysis to compare the different treatment groups with the vehicle control.

## Signaling Pathways and Experimental Workflows

### CREB-Dependent Signaling Pathway in PCB 11-Induced Neurotoxicity

Studies have shown that the neurotoxic effects of **2,3-dichlorobiphenyl** on dendritic arborization are mediated through a cAMP response element-binding protein (CREB)-dependent mechanism.[\[5\]](#) The following diagram illustrates the proposed signaling cascade.

## PCB 11-Induced CREB Signaling Pathway

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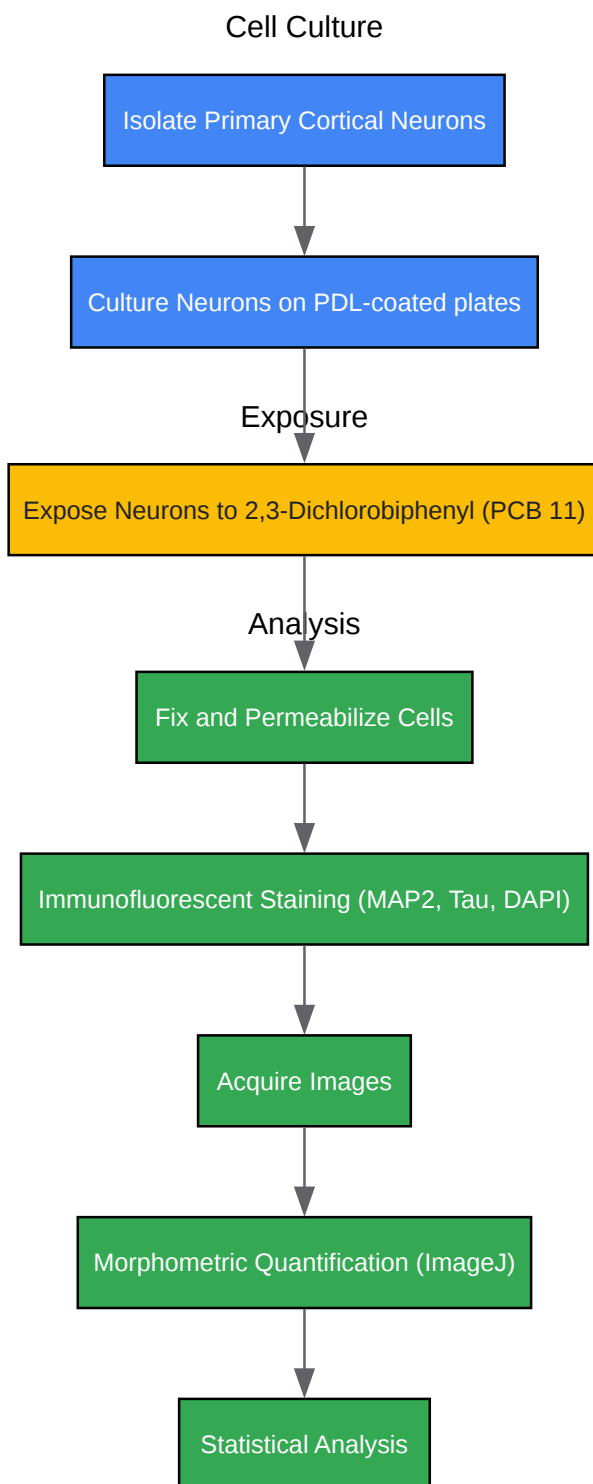


Caption: Proposed signaling pathway for **2,3-dichlorobiphenyl** (PCB 11)-induced neurotoxicity.

## Experimental Workflow for Neurotoxicity Assessment

The following diagram outlines the general workflow for assessing the neurotoxicity of **2,3-dichlorobiphenyl** on primary neurons.

## Experimental Workflow for PCB 11 Neurotoxicity Assessment



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Caption: A streamlined workflow for studying the neurotoxic effects of PCB 11.

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